![molecular formula C12H10N6S B1375290 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide CAS No. 1374509-52-0](/img/structure/B1375290.png)
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide
Overview
Description
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide is a chemical compound with the molecular formula C12H10N6S . It is a fused-ring heterocycle .
Molecular Structure Analysis
The molecular structure of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide is available in various databases . Theoretical calculations at the DFT/B3LYP/6-311++G (d,p) level were used for the characterization of electronic structures .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide include a molecular weight of 270.31 . Other properties such as density, melting point, and boiling point are not explicitly mentioned .Scientific Research Applications
Insensitive High-Energy Materials (IHEMs)
This compound is utilized in the synthesis of ring-fused heterocycles, which are a promising direction for IHEMs. These materials are designed to be less sensitive to external stimuli like impact, friction, and temperature, making them safer for handling and storage. The compound’s role in creating energetic pyrazolotriazines with good performance, high density, and low sensitivities makes it valuable for military and aerospace applications .
Antitrypanosomal Activity
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide shows promise in the treatment of trypanosomiasis, a disease caused by Trypanosoma parasites. Its activity against these parasites can lead to new therapies for diseases like sleeping sickness .
Antischistosomal Activity
Schistosomiasis is another parasitic disease where this compound could have significant therapeutic applications. By inhibiting the lifecycle of Schistosoma parasites, it may offer a pathway to combat this prevalent tropical disease .
Oncological Research
In cancer research, this compound’s derivatives may act as kinase inhibitors, affecting cell signaling pathways that are crucial in the proliferation of cancer cells. This opens up possibilities for developing new anticancer drugs .
Treatment of Sleep Disorders
The compound has been identified as a potential agent for treating sleep disorders. Its pharmacological properties could be harnessed to modulate sleep patterns, providing relief for individuals with insomnia or other sleep-related issues .
properties
IUPAC Name |
4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6S/c13-10-9(11(14)19)16-17-12-8(6-15-18(10)12)7-4-2-1-3-5-7/h1-6H,13H2,(H2,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLWGFMJXQSBEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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